molecular formula C17H17N3O3S B11147308 N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11147308
M. Wt: 343.4 g/mol
InChI Key: WMTSVPDZJHORMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    N-(3,4-dimethoxyphenyl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a unique structure.

  • It combines a thiazole ring, a pyrrole ring, and a carboxamide functional group.
  • The compound’s systematic name provides insights into its composition: it contains a 3,4-dimethoxyphenyl group, a methyl group, and a 1H-pyrrol-1-yl moiety.
  • Its chemical formula is C₁₈H₁₅N₃O₃S .
  • The compound’s molecular weight is approximately 353.4 g/mol .
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
    • Further research would be needed to understand its interactions with biological targets.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that while I’ve provided an overview, further research and literature exploration would yield deeper insights

    Properties

    Molecular Formula

    C17H17N3O3S

    Molecular Weight

    343.4 g/mol

    IUPAC Name

    N-(3,4-dimethoxyphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

    InChI

    InChI=1S/C17H17N3O3S/c1-11-15(24-17(18-11)20-8-4-5-9-20)16(21)19-12-6-7-13(22-2)14(10-12)23-3/h4-10H,1-3H3,(H,19,21)

    InChI Key

    WMTSVPDZJHORMX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C=C3)OC)OC

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.